molecular formula C17H12BrN B13074722 2-(3-Bromophenyl)-4-phenylpyridine

2-(3-Bromophenyl)-4-phenylpyridine

Cat. No.: B13074722
M. Wt: 310.2 g/mol
InChI Key: GBSYGJKWBFFLSC-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenyl group at the 2-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4-phenylpyridine can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For instance, 3-bromophenylboronic acid can be coupled with 4-phenylpyridine under these conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenyl derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but often include inhibition or activation of specific signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-4-methylpyridine
  • 2-(3-Bromophenyl)-4-phenylquinoline
  • 2-(3-Bromophenyl)-4-phenylthiazole

Uniqueness

2-(3-Bromophenyl)-4-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of selective inhibitors or advanced materials .

Properties

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

2-(3-bromophenyl)-4-phenylpyridine

InChI

InChI=1S/C17H12BrN/c18-16-8-4-7-15(11-16)17-12-14(9-10-19-17)13-5-2-1-3-6-13/h1-12H

InChI Key

GBSYGJKWBFFLSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

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